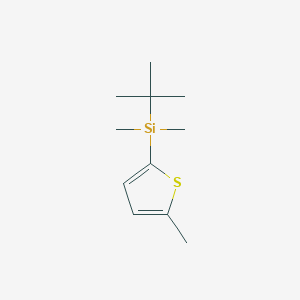
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 5-methyl-2-thienyl moiety, along with tert-butyl and dimethyl groups
准备方法
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- typically involves the reaction of appropriate organosilicon precursors with 5-methyl-2-thienyl derivatives. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with a silicon halide to form the desired silane compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond in the presence of a catalyst.
Industrial Production: Large-scale production may involve continuous flow processes and the use of specialized reactors to ensure high yield and purity.
化学反应分析
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and biocompatibility are advantageous.
Industry: It is used in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
作用机制
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- exerts its effects involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. These interactions are crucial in applications such as drug delivery and material science.
相似化合物的比较
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(dotriacontyloxy)dimethyl-: This compound has a longer alkyl chain, which affects its physical properties and applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: The presence of a chloro group makes this compound more reactive in certain chemical reactions.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-:
属性
CAS 编号 |
167772-54-5 |
|---|---|
分子式 |
C11H20SSi |
分子量 |
212.43 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C11H20SSi/c1-9-7-8-10(12-9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
InChI 键 |
MBZURHYSZVVUIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


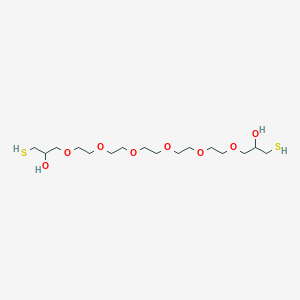


![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
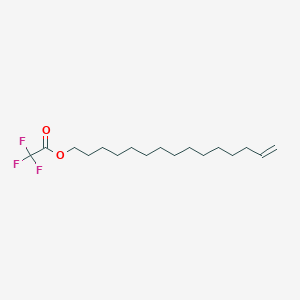
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
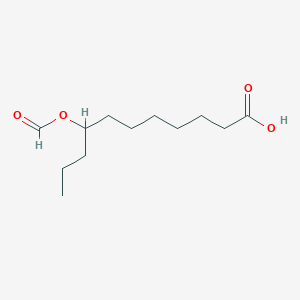
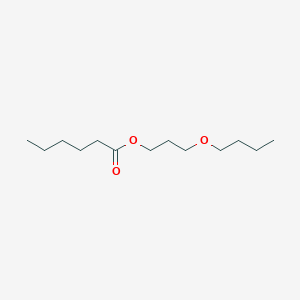

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
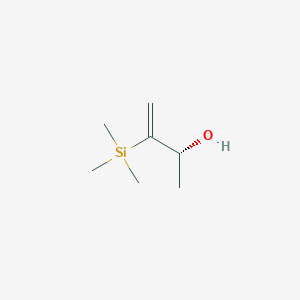
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
